Rolicyclidine

Catalog No.
S541774
CAS No.
2201-39-0
M.F
C16H23N
M. Wt
229.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rolicyclidine

CAS Number

2201-39-0

Product Name

Rolicyclidine

IUPAC Name

1-(1-phenylcyclohexyl)pyrrolidine

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

InChI

InChI=1S/C16H23N/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17/h1,3-4,9-10H,2,5-8,11-14H2

InChI Key

FYOWWXMGDATDQY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3

Solubility

In water, 55 mg/L at 25 °C (est)

Synonyms

1-(1-phenylcyclohexyl)pyrrolidine, 1-(1-phenylcyclohexyl)pyrrolidine hydrochloride, PHP (1-(1-phenylcyclohexyl)pyrrolidine)

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3

Description

The exact mass of the compound Rolicyclidine is 229.183 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 55 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Historical Research on Rolicyclidine (PCP)

Rolicyclidine (PCP), also known as phencyclidine or angel dust, was initially synthesized in the 1950s as a potential surgical anesthetic []. Researchers were interested in its dissociative properties, which could produce a sense of detachment from the body. However, early human trials revealed severe side effects, including hallucinations, delusions, and psychosis []. Due to these safety concerns, PCP was never widely adopted as an anesthetic.

Animal Model for Studying Neurotransmission

Despite its limitations as an anesthetic, PCP has found some utility in scientific research. It can act as an NMDA receptor antagonist []. The N-methyl-D-aspartate (NMDA) receptor is a type of glutamate receptor in the brain that plays a critical role in learning and memory. By blocking the NMDA receptor, PCP can produce effects that resemble some symptoms of schizophrenia []. This has made PCP a valuable tool for researchers studying the neurobiology of schizophrenia and other mental illnesses [].

Rolicyclidine, also known as 1-(1-phenylcyclohexyl)pyrrolidine or PCPy, is a dissociative anesthetic compound that exhibits hallucinogenic and sedative properties. Structurally, it belongs to the class of aralkylamines and is characterized by its chemical formula C16H23NC_{16}H_{23}N and molar mass of approximately 229.36 g/mol . Rolicyclidine's pharmacological profile is similar to that of phencyclidine, although it is slightly less potent and has reduced stimulant effects. Instead, it induces a sedative effect reminiscent of barbiturates while retaining dissociative and hallucinogenic characteristics akin to those of phencyclidine .

. One common method includes the reaction of cyclohexanone with phenylmagnesium bromide, leading to the formation of an intermediate that undergoes further transformations to yield rolicyclidine. This synthetic route highlights its classification within the arylcyclohexylamine group, which is known for various psychoactive compounds.

Rolicyclidine primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, effectively blocking its activity. This mechanism contributes to its dissociative effects, which are characterized by altered sensory perception and a sense of detachment from the environment . Additionally, it interacts with dopamine receptors, further influencing its pharmacological effects .

The synthesis methods for rolicyclidine can be summarized as follows:

  • Starting Materials: Cyclohexanone and phenylmagnesium bromide.
  • Reaction Conditions: The reaction typically occurs under controlled conditions to ensure proper formation of intermediates.
  • Isolation and Purification: Following synthesis, the product is purified through standard techniques such as recrystallization or chromatography.

This process results in the formation of rolicyclidine with a high degree of purity suitable for research purposes.

Rolicyclidine's unique properties can be compared with several related compounds within the arylcyclohexylamine class:

Compound NameChemical FormulaPotency Compared to RolicyclidineKey Characteristics
PhencyclidineC17H24NMore potentStronger hallucinogenic effects
KetamineC13H16ClNLess potentPrimarily used as an anesthetic
3-HydroxyphencyclidineC17H24N2OSimilar potencyPotential antidepressant properties
MethoxetamineC16H21NSimilar potencyUnique structure with stimulant effects

Rolicyclidine's position within this group underscores its distinctive balance between sedative and dissociative effects while being less potent than phencyclidine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

229.183049738 g/mol

Monoisotopic Mass

229.183049738 g/mol

Heavy Atom Count

17

LogP

log Kow = 4.40 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

183O9O9JE3

Drug Indication

Rolicyclidine has anesthetic properties and can induce a sedative effect.

Pharmacology

Rolicyclidine is similar in effects to phencyclidine but is slightly less potent and has less stimulant effects. Instead it acts by inducing a sedative effect described as being somewhat similar to a barbiturate, but with additional PCP-like dissociative, anaesthetic and hallucinogenic effects.

Mechanism of Action

Rolicyclidine works primarily as an NMDA receptor antagonist, which blocks the activity of the NMDA Receptor.

Vapor Pressure

1.3X10-4 mm Hg at 25 °C (est)

Other CAS

2201-39-0

Wikipedia

Rolicyclidine

General Manufacturing Information

Legal Status: Schedule 1 list of illegal drugs/Class A (Germany)

Dates

Modify: 2024-02-18
1: Wallach J, De Paoli G, Adejare A, Brandt SD. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Test Anal. 2014 Jul-Aug;6(7-8):633-50. doi: 10.1002/dta.1468. Epub 2013 Apr 2. PubMed PMID: 23554350.
2: Overton DA, Shen CF, Ke GY, Gazdick LP. Discriminable effects of phencyclidine analogs evaluated by multiple drug (PCP versus OTHER) discrimination training. Psychopharmacology (Berl). 1989;97(4):514-20. PubMed PMID: 2498947.
3: Brady JF, Dokko J, Di Stefano EW, Cho AK. Mechanism-based inhibition of cytochrome P-450 by heterocyclic analogues of phencyclidine. Drug Metab Dispos. 1987 Sep-Oct;15(5):648-52. PubMed PMID: 2891481.
4: Marquis KL, Moreton JE. Animal models of intravenous phencyclinoid self-administration. Pharmacol Biochem Behav. 1987 Jun;27(2):385-9. PubMed PMID: 3628455.
5: Vaupel DB, McCoun D, Cone EJ. Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse. J Pharmacol Exp Ther. 1984 Jul;230(1):20-7. PubMed PMID: 6747825.
6: Budd RD. Thin-layer chromatographic analysis of 1-(1-phenylcyclohexyl)pyrrolidine in urine. J Chromatogr. 1982 Apr 2;238(1):261-3. PubMed PMID: 7076779.
7: Brady KT, Balster RL. Discriminative stimulus properties of phencyclidine and five analogues in the squirrel monkey. Pharmacol Biochem Behav. 1981 Feb;14(2):213-8. PubMed PMID: 7208560.
8: Nakamura GR, Griesemer EC, Joiner LE, Noguchi TT. Determination of 1-(1-phenylcyclohexyl) pyrrolidine (PHP) in postmortem specimens: a case report. Clin Toxicol. 1979 Apr;14(4):383-8. PubMed PMID: 466980.
9: Bailey K, Gagné DR, Pike RK. Identification of some analogs of the hallucinogen phencyclidine. J Assoc Off Anal Chem. 1976 Jan;59(1):81-9. PubMed PMID: 1249045.

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